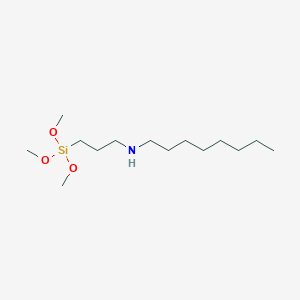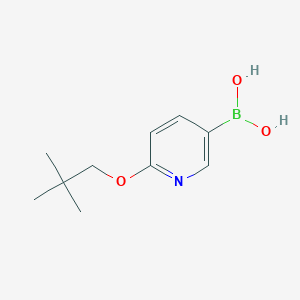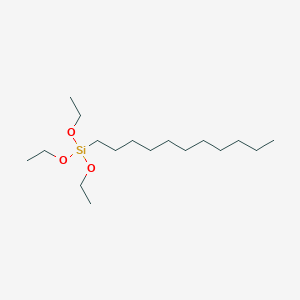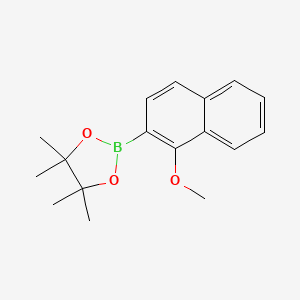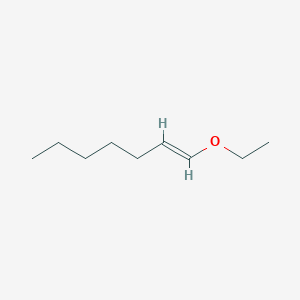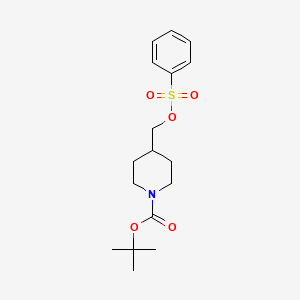
4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester (4-BOMP-t-Bu) is an organic compound belonging to the class of sulfamates. It is a colorless solid that is soluble in organic solvents. 4-BOMP-t-Bu has been used in a variety of scientific research applications, including organic synthesis, chemical biology, and drug discovery.
Scientific Research Applications
4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including amino acids, peptides, and small molecules. It has also been used in chemical biology studies to study enzyme-substrate interactions. In addition, 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% has been used in drug discovery studies to identify novel chemical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% is not fully understood. However, it is believed that the compound is able to interact with enzymes, proteins, and other biological molecules. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% are not well understood. However, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% has been shown to have an anti-inflammatory effect in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% in lab experiments is its high solubility in organic solvents. This makes it ideal for use in a variety of synthesis and chemical biology studies. However, the compound is relatively expensive, which can limit its use in some experiments. In addition, the compound is toxic, so it should be handled with care.
Future Directions
The future of 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% is promising. The compound has a wide range of potential applications, including drug discovery, organic synthesis, and chemical biology. In addition, the compound has the potential to be used in the development of novel therapeutic agents. Further research is needed to fully understand the biochemical and physiological effects of 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% and to develop new methods for its synthesis and use in experiments.
Synthesis Methods
4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% can be synthesized by reacting 4-bromomethyl-piperidine-1-carboxylic acid t-butyl ester with benzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane, and takes several hours to complete. After the reaction is complete, the 4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester, 95% can be isolated by filtration and dried.
properties
IUPAC Name |
tert-butyl 4-(benzenesulfonyloxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-14(10-12-18)13-22-24(20,21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONALLYXGQFUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzenesulfonyloxymethyl-piperidine-1-carboxylic acid t-butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

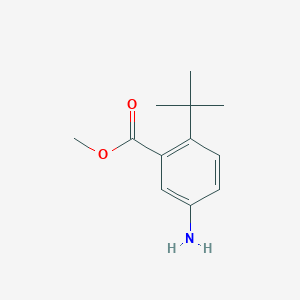
![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)

